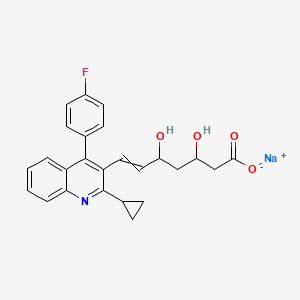

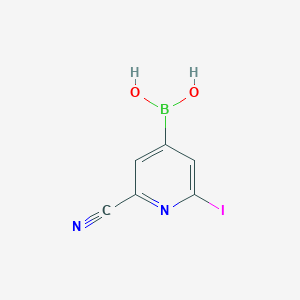

Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pitavastatin sodium is a member of the statin class of medications, which are used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke . It is a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . Pitavastatin sodium is known for its high efficacy in reducing low-density lipoprotein cholesterol levels and its relatively low risk of adverse effects compared to other statins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin sodium involves multiple steps, starting from the preparation of key intermediates. One common method involves the use of tetrahydrofuran as a solvent and hydrochloric acid for the reaction . The intermediate is then treated with tertiary butyl amine, followed by crystallization using ethyl acetate . The final product is obtained through a series of purification steps, including filtration and drying.

Industrial Production Methods: Industrial production of pitavastatin sodium often involves the use of basic additives such as magnesium or calcium compounds to stabilize the compound in an aqueous solution or dispersion with a pH between 8 and 10 . This method ensures the stability and efficacy of the final product, which can be formulated into various dosage forms such as tablets, granules, and powders .

Chemical Reactions Analysis

Types of Reactions: Pitavastatin sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary metabolic pathways involves glucuronidation, where the compound is converted to its glucuronide form by enzymes such as UDP-glucuronosyltransferase 1A1, 1A3, and 2B7 . This glucuronide form can further rearrange to form pitavastatin lactone .

Common Reagents and Conditions: Common reagents used in the reactions involving pitavastatin sodium include hydrochloric acid, tertiary butyl amine, and ethyl acetate . The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels, to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving pitavastatin sodium include its glucuronide form and pitavastatin lactone . These products are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.

Scientific Research Applications

Pitavastatin sodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases . Research has shown that pitavastatin sodium can significantly reduce low-density lipoprotein cholesterol levels and increase high-density lipoprotein cholesterol levels . It is also being studied for its potential benefits in patients with metabolic syndrome and diabetes mellitus .

In the field of chemistry, pitavastatin sodium is used as a model compound for studying the mechanisms of statin drugs and their interactions with enzymes involved in cholesterol biosynthesis . In biology, it is used to investigate the effects of statins on cellular processes such as lipid metabolism and inflammation . In industry, pitavastatin sodium is used in the development of new formulations and delivery systems to improve the bioavailability and therapeutic efficacy of statin drugs .

Mechanism of Action

Pitavastatin sodium exerts its effects by competitively inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase . This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis . As a result, the levels of low-density lipoprotein cholesterol in the blood are reduced, decreasing the risk of cardiovascular diseases . The compound primarily acts in the liver, where it stimulates the uptake of low-density lipoprotein cholesterol by increasing the expression of low-density lipoprotein receptors on hepatocyte membranes .

Comparison with Similar Compounds

Pitavastatin sodium is often compared with other statins such as atorvastatin, rosuvastatin, and simvastatin. One of the key differences is that pitavastatin sodium is not metabolized by the hepatic cytochrome P450 3A4 isoenzyme, resulting in a lower risk of drug-drug interactions . Additionally, pitavastatin sodium has a similar or greater effect on low-density lipoprotein cholesterol levels compared to other statins and is associated with a lower risk of new-onset diabetes mellitus . Other similar compounds include pravastatin, fluvastatin, and lovastatin, which also belong to the statin class of medications but differ in their pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

sodium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDQGOCGYHMDSJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FNNaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861389 |

Source

|

| Record name | Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121659-04-9 |

Source

|

| Record name | Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086546.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086578.png)

![2-Benzofuranyl[4-(trifluoromethyl)phenyl]methanone](/img/structure/B14086588.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086610.png)